Totarol

Description

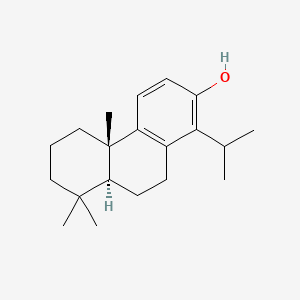

Structure

3D Structure

Properties

IUPAC Name |

(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVDANDJSTYELM-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047752 | |

| Record name | Totarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-15-9 | |

| Record name | (+)-Totarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Totarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Totarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4bS-trans-8,8-Trimethyl-4b,5,6,7,8,8a,9,10-octahydro-1-isopropyl-phenanthren-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOTAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67NH2854WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Biosynthesis of Totarol

Natural Sources and Occurrence of Totarol (B1681349)

This compound is predominantly found in the heartwood of trees from the Podocarpaceae family, with its presence also identified in a variety of other plant species. This wide distribution highlights the compound's significance in the chemical ecology of these plants.

The primary and most commercially significant source of this compound is the heartwood of the New Zealand native tree, Podocarpus totara. The remarkable durability and resistance to decay of this wood are largely attributed to the high concentration of this compound. Extraction is often carried out using supercritical fluid extraction with carbon dioxide, a method that offers high efficiency and purity without the use of harsh organic solvents. This process typically involves chipping the heartwood, followed by extraction under high pressure and controlled temperatures to yield a potent this compound-rich extract.

Beyond its primary source, this compound has been identified in a range of other plant species, indicating a broader botanical distribution. The presence of this compound across different genera suggests a conserved evolutionary function, likely related to defense against microbial pathogens.

| Plant Species | Family |

| Thuja orientalis | Cupressaceae |

| Chamaecyparis nootkatensis | Cupressaceae |

| Buddleja perfoliata | Scrophulariaceae |

| Thujopsis dolabrata var. hondai | Cupressaceae |

| Tetraclinis articulata | Cupressaceae |

| Juniperus communis | Cupressaceae |

| Kaempferia parishii | Zingiberaceae |

Biosynthetic Pathways and Precursors of this compound

The biosynthesis of this compound is a complex enzymatic process that begins with a universal precursor for diterpenes. This pathway involves a series of cyclizations and rearrangements to form the characteristic tricyclic structure of this compound.

The biosynthesis of this compound, like other diterpenoids, is proposed to originate from geranylgeranyl diphosphate (GGPP). The formation of the abietane skeleton, a common precursor for many diterpenes including this compound, is a key step. This process is initiated by the protonation-induced cyclization of GGPP, catalyzed by a diterpene synthase, to form a copalyl diphosphate (CPP) intermediate. Further cyclization and rearrangement of CPP, followed by a series of oxidative modifications and the characteristic aromatic C-ring formation, are thought to lead to the final this compound molecule. While the complete enzymatic cascade has not been fully elucidated, the pathway is believed to involve several cytochrome P450 monooxygenases and other modifying enzymes.

Nagilactones are a group of structurally complex norditerpenoid dilactones also found in Podocarpus species. It is hypothesized that this compound and nagilactones share a common biosynthetic origin from the abietane diterpene skeleton. The biosynthesis of nagilactones is thought to diverge from the pathway leading to this compound after the formation of a common abietane intermediate. This intermediate would then undergo a series of oxidative modifications, including lactone ring formations and rearrangements, to yield the diverse structures of nagilactones. The co-occurrence of this compound and nagilactones in the same plant genus strongly suggests a closely related biosynthetic relationship, with specific enzymatic pathways dictating the final product.

Sustainable Sourcing Methodologies for this compound

The increasing demand for this compound in various industries has necessitated the development of sustainable sourcing practices. These methods aim to minimize the environmental impact while ensuring a consistent supply of this valuable compound.

One of the primary sustainable sourcing strategies for this compound involves the utilization of dead or fallen Podocarpus totara trees, as well as reclaimed wood from old fence posts and building materials. This approach avoids the harvesting of living trees and makes use of a resource that would otherwise be considered waste. The inherent stability of this compound allows it to remain present in the heartwood for extended periods, making this a viable and eco-friendly option.

Furthermore, advancements in plant cell and tissue culture technologies present a promising avenue for the sustainable production of this compound. By cultivating Podocarpus totara cells in bioreactors, it may be possible to produce this compound in a controlled environment, independent of geographical and climatic constraints. This method also offers the potential for metabolic engineering to enhance yields and purity. Research in this area is ongoing and could provide a highly sustainable and scalable source of this compound in the future.

Extraction from Fallen Tōtara Trees and Green Waste

The primary source for commercial this compound extraction is recycled and recovered Tōtara wood. herbs.org.nz A key aspect of its sustainable sourcing is that no living Tōtara trees are harvested for this purpose This compound.com. The compound is effectively isolated from dead heartwood, which includes fallen trees gathered from forest floors, old fence posts, stumps, and even foundation blocks from old structures google.comThis compound.com.

This method ensures that the extraction process has a minimal ecological footprint. In addition to utilizing fallen timber, the process also makes use of "green waste," which consists of off-cuts and other wood residues from Tōtara logs being processed for other uses thefacialist.co.nz. This approach transforms what would otherwise be waste material into a valuable resource. For extraction, the collected wood is typically chipped or ground to a particle size of approximately 0.5 to 1 mm to increase the surface area, thereby improving the efficiency of the extraction process google.com.

Supercritical Fluid Extraction Techniques

Modern extraction of this compound predominantly uses Supercritical Fluid Extraction (SFE), a technology that employs near-critical fluids, most commonly carbon dioxide (CO₂), as the solvent google.comThis compound.com. This method is favored because it is clean, efficient, and produces a pure, organic extract free from the chemical solvent residues that can result from older methods like alcohol percolation This compound.com.

In the SFE process, carbon dioxide is subjected to conditions above its critical temperature and pressure, where it behaves as a supercritical fluid. This fluid is then pumped through large vats containing the chipped Tōtara wood This compound.com. The supercritical CO₂ acts as a solvent, dissolving the this compound from the wood matrix. The resulting solution is then passed through a pressure-reductive valve into a separator. As the pressure drops, the CO₂ loses its solvent properties, causing the this compound extract to precipitate and collect for removal This compound.com.

Research has shown that adjusting the pressure and temperature of the supercritical CO₂ can selectively extract different components. For instance, lower pressures can yield an extract with a higher proportion of this compound, while subsequent extractions at higher pressures can remove other, non-Totarol compounds google.com. This allows for precise control over the purity of the final product.

| Source Material | Extraction Pressure (bar) | Extraction Temperature (K) | Resulting Extract Composition | Reference |

|---|---|---|---|---|

| Tōtara Wood Chips | 150 | 333 | High proportion of this compound-containing extract recovered. | google.com |

| Tōtara Fence Posts | 85 | Not Specified | Extract comprising 70% this compound. | google.com |

| Tōtara Fence Posts | 90 | Not Specified | Extract comprising 71% this compound. | google.com |

| Tōtara Wood Chips | 300 | Not Specified | Lower proportion of this compound (around 40% by mass) with higher overall extract yield. | google.com |

Ecological Impact and Reforestation Initiatives

The commercial extraction of this compound is founded on principles of sustainability. The strict policy of using only fallen and dead Tōtara wood ensures that living forests are not disturbed This compound.comthefacialist.co.nz. This practice aligns with the regulations of New Zealand's Forests Act, which governs the harvesting of all native timber and requires that any commercial operations are conducted on a sustainable basis, prohibiting clear-felling and mandating the maintenance of a permanent forest cover totaraindustry.co.nz. Harvesting permits are controlled by Te Uru Rākau (Forestry New Zealand) and the Ministry for Primary Industries totaraindustry.co.nz.

Beyond simply avoiding harm, there are active initiatives aimed at promoting the growth and management of Tōtara forests. The Tōtara Industry Pilot is a collaborative project involving government agencies, research institutes, and landowners to explore the sustainable cultivation and harvesting of Tōtara on private and Māori-owned land canopy.govt.nz. This program encourages the planting of new Tōtara stands and the management of naturally regenerating forests totaraindustry.co.nztotaraindustry.co.nz.

These initiatives provide environmental benefits such as improved water and soil conservation, carbon sequestration, and enhanced biodiversity totaraindustry.co.nzscionresearch.com. By creating a viable industry from a sustainably managed resource, the goal is to encourage landowners to see Tōtara not as a weed to be cleared for pasture, but as a valuable asset, thus increasing the area of native forest cover in the landscape totaraindustry.co.nztotaraindustry.co.nz.

Pharmacological Activities and Mechanisms of Action

Antimicrobial Activities

Totarol (B1681349), a naturally occurring phenolic diterpenoid, has demonstrated significant antimicrobial properties, particularly against a range of bacteria. Its efficacy has been the subject of numerous studies, highlighting its potential as a potent antibacterial agent.

This compound exhibits pronounced activity against various Gram-positive bacteria, including several clinically significant and antibiotic-resistant strains.

Staphylococcus aureus and MRSA: this compound has shown strong bactericidal activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. mahidol.ac.th Studies have reported Minimum Inhibitory Concentration (MIC) values for this compound against S. aureus to be in the range of 2–4 μg/mL. nih.gov For some MRSA strains, the MIC has been recorded as low as 0.78 µg/mL. researchgate.net Research has indicated that this compound can disrupt the cell membrane of S. aureus, leading to cell death. researchgate.net

Enterococcus faecalis and VREF: this compound has demonstrated potent antibacterial activity against vancomycin-resistant Enterococcus faecalis (VREF). researchgate.netnih.gov One study highlighted its effectiveness at a very low concentration of 0.25 µg/mL against VREF. researchgate.netnih.gov This indicates that this compound could be a promising agent in combating infections caused by these multidrug-resistant bacteria. Specific MIC values for non-vancomycin-resistant Enterococcus faecalis were not found in the reviewed sources.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Food-borne isolates | 2 - 4 |

| Staphylococcus aureus | ATCC 29213 | 2 |

| MRSA | ATCC 33591 | 0.78 |

| MRSA | ATCC 33592 | 0.78 |

| VREF | - | 0.25 |

This compound has been identified as an active compound against Mycobacterium tuberculosis. mdpi.com While specific MIC values are not consistently reported across studies, its inhibitory action is significant. The proposed mechanism of action involves the targeting of the FtsZ protein, which is crucial for bacterial cell division, suggesting this compound could be a valuable lead compound in the development of new antitubercular drugs. researchgate.net

This compound's antibacterial spectrum extends to several other bacterial species.

Bacillus subtilis: this compound has been found to inhibit the proliferation of Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 2 µM. researchgate.net

Streptococcus mutans: This oral bacterium, a primary causative agent of dental caries, is susceptible to this compound. Studies have reported MIC values for this compound against Streptococcus mutans. mahidol.ac.th

Propionibacterium acnes: this compound exhibits potent activity against Propionibacterium acnes, the bacterium linked to acne. It has been described as the most sensitive bacterium to this compound in some studies. mahidol.ac.th

Staphylococcus pseudintermedius and S. coagulans: In veterinary medicine, this compound has shown efficacy against staphylococci isolated from dogs and cats with skin infections. For both methicillin-resistant and methicillin-susceptible strains of Staphylococcus pseudintermedius and most strains of S. coagulans, the MIC was found to be 4 µg/mL. researchgate.net One methicillin-susceptible S. coagulans strain showed a higher MIC of 40 µg/mL. researchgate.net

Streptococcus gordonii: As an early colonizer in the oral cavity, Streptococcus gordonii is also inhibited by this compound, which has shown promising bactericidal effects and the ability to inhibit biofilm growth. mdpi.com However, specific MIC values were not detailed in the available research.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Other Bacterial Species

| Bacterial Species | Strain | MIC (µg/mL) |

|---|---|---|

| Bacillus subtilis | - | ~0.57 (2 µM) |

| Staphylococcus pseudintermedius | Methicillin-resistant & susceptible | 4 |

| Staphylococcus coagulans | Methicillin-resistant & most susceptible | 4 |

| Staphylococcus coagulans | One methicillin-susceptible strain | 40 |

A primary mechanism of this compound's antibacterial activity is the disruption of bacterial cell division, a process known as cytokinesis. researchgate.net This is achieved by targeting a key protein, FtsZ. researchgate.net

FtsZ is a bacterial homolog of eukaryotic tubulin and is essential for cell division in most bacteria. It polymerizes at the mid-cell to form a contractile ring structure called the Z-ring. researchgate.net This ring serves as a scaffold for the recruitment of other cell division proteins, and its constriction ultimately leads to the formation of a septum and the division of the cell into two daughter cells. researchgate.net

Research has shown that this compound perturbs the assembly dynamics of FtsZ. researchgate.net It binds to the FtsZ protein, with studies on Mycobacterium tuberculosis FtsZ (MtbFtsZ) showing a dissociation constant of 11 ± 2.3 µM. researchgate.net This binding induces conformational changes in the FtsZ protein. researchgate.net

The consequences of this interaction are twofold:

Decreased Assembly of Protofilaments: this compound reduces the polymerization of FtsZ monomers into protofilaments, which are the building blocks of the Z-ring. researchgate.net

Suppression of GTPase Activity: The proper function of FtsZ is dependent on its ability to hydrolyze guanosine triphosphate (GTP). This compound has been found to potently suppress this GTPase activity. researchgate.netresearchgate.net

By interfering with both the assembly and the enzymatic activity of FtsZ, this compound effectively inhibits the formation and function of the Z-ring. researchgate.net This blockage of cytokinesis prevents the bacteria from dividing, leading to the formation of elongated, filamentous cells and ultimately inhibiting bacterial proliferation. researchgate.net This targeted mechanism makes this compound a subject of interest for the development of novel antimicrobial agents, including those against challenging pathogens like Mycobacterium tuberculosis. researchgate.net

Antibacterial Activity

Mechanism of Antibacterial Action

Disruption of Bacterial Cell Membrane Integrity and Permeability

This compound's antibacterial action is significantly attributed to its ability to compromise the structural and functional integrity of the bacterial cell membrane. nih.govnih.gov This mechanism involves the alteration of membrane integrity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death. nih.govnih.gov The hydrophobic nature of this compound allows it to interfere with the phospholipid bilayer of the cell membrane, disrupting its structure. nih.govmdpi.com

Studies on Staphylococcus aureus have demonstrated that this compound induces a time- and dose-dependent increase in electric conductivity, which indicates a disruption of the membrane's permeability barrier. nih.govnih.gov When the cytoplasmic membrane is compromised, small ions are the first to leak out, followed by larger molecules such as proteins and nucleic acids. nih.gov This leakage disrupts the ion homeostasis crucial for maintaining the cell's energy status. nih.gov

Electron microscopy analyses have provided visual confirmation of this compound's effects. nih.govnih.gov S. aureus cells exposed to this compound show significant morphological changes, including the loss of a clear cell membrane boundary, disturbance of the cytoplasm's uniformity, and leakage of cellular contents. nih.gov Over time, the cell membranes completely collapse, leading to rapid cell lysis. nih.govnih.gov Further evidence of increased permeability includes the this compound-induced production of cytoplasmic β-galactosidase in S. aureus. nih.gov

Research using phospholipid model membranes (DMPC, DMPG, and DEPE) has shown that this compound affects the physical properties of the membrane. It decreases the temperature of the gel to liquid-crystalline phase transition and alters the structural order of the phospholipid bilayer. nih.gov These changes compromise the functional integrity of the cell membrane, which is a plausible explanation for its antibacterial effects. nih.gov

| Observed Effect | Method of Measurement | Bacterial Strain(s) | Key Finding |

|---|---|---|---|

| Increased Membrane Permeability | Electric Conductivity Assay | Staphylococcus aureus | Time- and dose-dependent increase in conductivity, indicating ion leakage. nih.gov |

| Leakage of Intracellular Contents | Protein and β-galactosidase leakage assays | Staphylococcus aureus | Release of cytoplasmic proteins and enzymes. nih.gov |

| Morphological Damage | Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM) | Staphylococcus aureus | Loss of membrane boundary, cytoplasm disturbance, and complete cell lysis. nih.govnih.gov |

| Alteration of Membrane Physical Properties | Differential Scanning Calorimetry (DSC) & Fluorescence Anisotropy | Model Membranes (DMPC, DMPG, DEPE) | Decreased phase transition temperature and altered bilayer order. nih.gov |

Inhibition of Bacterial Respiratory Transport and Energy Metabolism

Another primary mechanism of this compound's antibacterial activity is the inhibition of the bacterial respiratory electron transport chain, which disrupts cellular energy metabolism. nih.govnih.gov This process is fundamental for ATP synthesis and other vital cellular functions. frontiersin.orgyoutube.com

Studies on Pseudomonas aeruginosa have shown that this compound inhibits oxygen consumption and respiratory-driven proton translocation in whole cells. nih.gov It also inhibits the oxidation of NADH in membrane preparations. nih.gov Specifically, this compound was found to inhibit NADH-cytochrome c reductase, NADH-DPIP reductase, and NADH-CoQ reductase. nih.gov However, it did not inhibit cytochrome c oxidase. nih.gov This suggests that the site of respiratory inhibition by this compound is located near Coenzyme Q (CoQ) in the bacterial electron transport chain. nih.gov

In Staphylococcus aureus, this compound has been shown to reduce the respiration rate by as much as 70%. nih.govresearchgate.net This inhibition of the respiratory chain is considered a primary target for the compound. nih.gov By disrupting the flow of electrons, this compound effectively shuts down the cell's main energy production pathway, leading to a metabolic shutdown and contributing to its bactericidal effects. This compound.com

| Target/Process | Effect | Bacterial Strain(s) | Reference |

|---|---|---|---|

| Oxygen Consumption | Inhibited | Pseudomonas aeruginosa | nih.gov |

| NADH Oxidation | Inhibited | Pseudomonas aeruginosa | nih.gov |

| NADH-cytochrome c reductase | Inhibited | Pseudomonas aeruginosa | nih.gov |

| NADH-CoQ reductase | Inhibited | Pseudomonas aeruginosa | nih.gov |

| Overall Respiration Rate | Reduced by 70% | Staphylococcus aureus | nih.gov |

Efflux Pump Inhibition (e.g., NorA, MsrA)

This compound functions as a weak but notable efflux pump inhibitor (EPI), which contributes to its antibacterial activity and its ability to potentiate other antibiotics. nih.govnih.gov Efflux pumps are membrane proteins that bacteria use to expel toxic substances, including antibiotics, thereby conferring resistance. imperial.technih.gov this compound has been shown to inhibit the activity of specific multidrug resistance (MDR) pumps in Staphylococcus aureus, such as NorA and MsrA. nih.gov

The NorA pump in S. aureus is known to efflux a wide range of compounds, including fluoroquinolones and ethidium bromide (EtBr). nih.gov Studies have demonstrated that this compound can inhibit the NorA-mediated efflux of EtBr. nih.govnih.gov In a norA-overexpressing strain of S. aureus, this compound at a subinhibitory concentration of 15 µM (one-quarter of its MIC) reduced EtBr efflux by 50%. nih.govasm.org This inhibitory activity is separate from its direct antimicrobial action. nih.govuea.ac.uk

Furthermore, this compound has shown inhibitory activity against the MsrA pump, a macrolide-specific pump. nih.gov In a strain expressing MsrA, this compound caused an eightfold reduction in the minimum inhibitory concentration (MIC) of erythromycin, whereas the well-known EPI reserpine showed no such activity against this pump. nih.gov

| Efflux Pump | Type | Substrate(s) | Inhibitory Effect of this compound |

|---|---|---|---|

| NorA | Multidrug Resistance (MFS family) | Fluoroquinolones, Ethidium Bromide (EtBr), Quaternary ammonium compounds | Reduced EtBr efflux by 50% at 15 µM in a norA-overexpressing strain. nih.govuni.lu |

| MsrA | Macrolide-specific (ABC family) | Erythromycin | Caused an 8-fold reduction in the MIC of erythromycin. nih.gov |

Inhibition of Penicillin-Binding Protein 2' (PBP2') Synthesis

In methicillin-resistant Staphylococcus aureus (MRSA), resistance to β-lactam antibiotics like methicillin (B1676495) is primarily due to the acquisition of the mecA gene, which encodes for a low-affinity penicillin-binding protein known as PBP2' or PBP2a. nih.gov this compound has been found to interfere with the expression of this specific protein, which helps to restore the susceptibility of MRSA to methicillin. nih.gov

While the primary antibacterial target of this compound is the respiratory chain, its ability to potentiate methicillin is linked to a significant effect on the expression of PBP2a. nih.gov Under conditions where this compound potentiates methicillin, it has only a slight effect on the bacterial respiration rate but significantly interferes with PBP2a expression. nih.gov This indicates a distinct mechanism of action related to synergy, separate from its direct bactericidal effect. nih.govcapes.gov.br By reducing the synthesis of PBP2', this compound effectively weakens the primary defense mechanism of MRSA against methicillin.

Reduction of Biofilm Formation

This compound has demonstrated significant activity against bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix that are notoriously resistant to antibiotics. nih.govmicrobiologyresearch.org this compound can both inhibit the initial formation of biofilms and help eradicate established ones. cdnsciencepub.comresearchgate.net

Studies on vancomycin-resistant Enterococcus faecalis (VREF) have shown that this compound has potent antibiofilm effects. cdnsciencepub.comnih.gov Confocal laser scanning microscopy confirmed that this compound not only reduces the biofilm mass but also decreases the viability of the bacterial cells within the biofilm. cdnsciencepub.comresearchgate.net Its activity against S. aureus biofilms has also been reported. nih.govmicrobiologyresearch.org In combination with berberine chloride, this compound effectively decreased the formation of S. aureus biofilms by inhibiting the transcription of biofilm-related genes such as sarA, cidA, and icaA. microbiologyresearch.org

This compound has also been investigated as an antibacterial coating for dental implants to prevent peri-implantitis, a condition associated with biofilm formation. researchgate.netnih.gov Coatings of this compound on titanium surfaces showed an effective inhibition of adhesion and growth of oral bacteria, including Streptococcus gordonii and mixed oral bacterial films. researchgate.netnih.gov Even after extended incubation in saliva, the coating retained its anti-adhesion properties and continued to inhibit biofilm development. nih.gov

| Bacterial Strain(s) | Observed Effect | Methodology | Key Finding |

|---|---|---|---|

| Vancomycin-resistant Enterococcus faecalis (VREF) | Inhibition of biofilm formation and eradication of existing biofilm | Biofilm inhibitory/eradication concentration assays, Confocal microscopy | Reduced biofilm mass and bacterial viability within the biofilm. cdnsciencepub.comresearchgate.netnih.gov |

| Staphylococcus aureus | Inhibition of biofilm formation | Chequerboard microdilution, RT-PCR | In combination with berberine, inhibited transcription of biofilm-related genes (sarA, cidA, icaA). microbiologyresearch.org |

| Streptococcus gordonii & Mixed oral bacteria | Inhibition of bacterial adhesion and biofilm development | Live/Dead staining, SEM on coated surfaces | This compound coatings on titanium surfaces prevented biofilm formation. researchgate.netnih.gov |

Synergistic Effects with Existing Antibiotics (e.g., Isoniazid, Methicillin, Vancomycin (B549263), Anacardic Acid, Erythromycin)

This compound exhibits synergistic activity when combined with a variety of existing antibiotics, enhancing their efficacy and in some cases, restoring susceptibility in resistant strains. nih.govnih.gov This potentiation is a key aspect of its pharmacological profile.

With Methicillin: this compound potentiates the activity of methicillin against methicillin-resistant Staphylococcus aureus (MRSA). nih.govoup.com This effect is attributed to its interference with the expression of PBP2a, the protein responsible for resistance. nih.gov

With Vancomycin: In studies against vancomycin-resistant Enterococcus faecalis (VREF), the combination of sublethal concentrations of this compound and vancomycin showed synergistic antibacterial activity. cdnsciencepub.comresearchgate.netnih.gov Time-kill assays confirmed this enhanced effect. cdnsciencepub.comresearchgate.net The combination therapy also led to the downregulation of key virulence and resistance genes in VREF, such as vanA. cdnsciencepub.comresearchgate.net

With Anacardic Acid: A significant synergistic effect has been observed when this compound is combined with anacardic acid against S. aureus. The activity of this compound was increased eightfold when tested with a sub-MIC concentration of anacardic acid, lowering the minimum bactericidal concentration (MBC) of this compound from 1.56 µg/mL to 0.2 µg/mL. nih.govelectronicsandbooks.com

With Erythromycin: The efflux pump inhibitory action of this compound leads to synergy with erythromycin. Against an S. aureus strain expressing the MsrA macrolide efflux pump, this compound caused an eightfold reduction in the MIC of erythromycin. nih.gov

With Isoniazid: this compound has been found to be active against several species of mycobacteria and demonstrates a synergistic effect with the anti-tuberculosis drug isoniazid. nih.gov At half its MIC, this compound caused an eightfold potentiation of isoniazid's activity. nih.gov

| Combined Agent | Target Organism | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Methicillin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Potentiates methicillin activity, overcoming resistance. | nih.govnih.govoup.com |

| Vancomycin | Vancomycin-Resistant Enterococcus faecalis (VREF) | Enhanced antibacterial activity in time-kill assays; downregulation of vanA gene. | cdnsciencepub.comnih.gov |

| Anacardic Acid | Staphylococcus aureus | 8-fold increase in activity; MBC of this compound lowered from 1.56 to 0.2 µg/mL. | nih.govelectronicsandbooks.com |

| Erythromycin | S. aureus (MsrA-expressing) | 8-fold reduction in erythromycin MIC due to efflux pump inhibition. | nih.gov |

| Isoniazid | Mycobacteria | 8-fold potentiation of isoniazid activity. | nih.gov |

Differential Activity against Gram-Negative Bacteria

This compound demonstrates potent bactericidal activity primarily against Gram-positive bacteria, while its effectiveness against Gram-negative bacteria is considerably lower. nih.govelectronicsandbooks.com This differential activity is a common characteristic of many natural antimicrobial compounds and is largely attributed to the structural differences in the bacterial cell envelope. redalyc.org

Gram-negative bacteria possess an outer membrane that functions as a highly selective permeability barrier, restricting the entry of many foreign substances, including hydrophobic compounds like this compound. mdpi.comnih.gov This outer lipid-rich layer effectively protects the inner cytoplasmic membrane and cell wall from external agents. mdpi.com

In contrast, Gram-positive bacteria lack this protective outer membrane. Their cell wall is composed of a thick, but more porous, layer of peptidoglycan, which allows hydrophobic molecules like this compound to more easily access and disrupt their primary target: the cytoplasmic membrane. redalyc.org Studies have shown potent activity of this compound against various Gram-positive species, including Propionibacterium acnes, Streptococcus mutans, Bacillus subtilis, and multiple strains of Staphylococcus aureus. nih.govelectronicsandbooks.com While this compound does inhibit respiratory enzymes in the Gram-negative bacterium Pseudomonas aeruginosa, a higher concentration is likely required to penetrate the outer membrane to reach its target. nih.gov

Antifungal Activity

This compound has demonstrated notable antifungal properties across different types of fungi, ranging from those that are pathogenic to plants to those that can cause infections in humans.

Research has shown that this compound possesses potent antifungal activity against several fungi that are pathogenic to plants. Specifically, it has been found to be effective against Fusarium oxysporum, Botrytis cinerea, and Phytophthora nicotianae. This activity suggests its potential as a natural agent for protecting plants from these common and destructive fungal diseases.

While this compound is recognized for its broad antimicrobial properties, including general antifungal activity, specific detailed research data on its direct mechanism and inhibitory concentrations against Candida albicans is not extensively covered in the available scientific literature.

A significant aspect of this compound's antifungal action is its selectivity. Studies have revealed that this compound can selectively inhibit the growth of pathogenic fungi on the root surfaces of seedlings. This inhibition occurs without adversely affecting the growth of beneficial fungi, highlighting its potential for targeted, eco-friendly plant protection strategies.

Antimalarial and Antiplasmodial Activity

This compound has been identified as a natural product with inherent antiplasmodial activity, making it a scaffold of interest in the search for new antimalarial drugs. Research has demonstrated its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have reported the half-maximal inhibitory concentration (IC50) of this compound against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. Furthermore, various derivatives of this compound have been synthesized and evaluated, with some showing enhanced antiplasmodial activity compared to the parent compound. wikipedia.orgThis compound.com

| Strain | IC50 (μM) | Reference |

|---|---|---|

| K1 (Chloroquine-resistant) | 11.69 | This compound.com |

| D10 (Chloroquine-sensitive) | 11.78 | This compound.com |

Larvicidal Activity (e.g., against Culex pipiens)

This compound has been isolated and identified as a diterpenoid with mosquito larvicidal properties. Its activity has been specifically noted against Culex pipiens, a common vector for various diseases. Research has determined its lethal concentration required to kill 50% of the larval population (LC50), indicating its potential as a natural insecticide for mosquito control. This compound.com The larvicidal activity against C. pipiens was observed to increase when the bioassay duration was extended from 24 to 48 hours.

| Larval Instar | LC50 (ppm) | Reference |

|---|---|---|

| Second-instar | 0.25 | This compound.com |

| Fourth-instar | 0.37 | This compound.com |

Activity against Nematodes and Parasitic Protozoans

The antimicrobial spectrum of this compound extends to nematodes and various parasitic protozoans. wikipedia.org While its general activity against nematodes has been noted, specific research has focused on its effects against protozoan parasites. wikipedia.org Novel synthetic derivatives of this compound have been screened for their in vitro activity against protozoans such as Leishmania major (the causative agent of leishmaniasis) and Toxoplasma gondii (the agent of toxoplasmosis). nih.gov Several of these derivatives displayed significant inhibitory activity against the amastigote stage of L. major. nih.gov

| Compound Derivative | Parasite | Stage | IC50 (μg/mL) | Reference |

|---|---|---|---|---|

| 8e | Leishmania major | Promastigote | 11.7 | nih.gov |

| 8e | Leishmania major | Amastigote | 13.2 | nih.gov |

| 7c | Leishmania major | Amastigote | 17.3 | nih.gov |

| 8b | Leishmania major | Amastigote | 14.2 | nih.gov |

| 8c | Leishmania major | Amastigote | 13.1 | nih.gov |

| 8d | Leishmania major | Amastigote | 18.2 | nih.gov |

| 9g | Leishmania major | Amastigote | 17.3 | nih.gov |

Antioxidant Activities

This compound exhibits potent antioxidant properties through multiple mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant defense systems. These activities contribute to its protective effects against oxidative stress-induced cellular damage.

As a phenolic compound, this compound's antioxidant capacity is fundamentally linked to its ability to donate a hydrogen atom from its hydroxyl group to neutralize free radicals. This process stabilizes the reactive radicals, thereby terminating the damaging chain reactions they initiate. The structure of this compound, featuring a substituted aromatic ring, allows for the delocalization and stabilization of the resulting phenoxyl radical, making it an effective radical scavenger. This direct quenching of reactive oxygen species (ROS) is a key aspect of its antioxidant action.

Research has demonstrated that this compound provides significant neuroprotection against oxidative stress. It has been shown to protect rat cerebellar granule neurons and cerebral cortical neurons from injury induced by glutamate (B1630785) and oxygen-glucose deprivation. This protective effect is crucial in contexts of neuronal injury and ischemic events, where excessive glutamate release and oxygen deprivation lead to a surge in oxidative stress and subsequent cell death.

Beyond direct radical scavenging, this compound enhances the cell's intrinsic antioxidant defenses by modulating key signaling pathways. A pivotal mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression.

Specifically, this compound has been found to upregulate the expression of Heme oxygenase-1 (HO-1) and Superoxide (B77818) dismutase (SOD). nih.govnih.gov HO-1 is an enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have cytoprotective effects. SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide.

Furthermore, this compound increases the levels of Glutathione (B108866) (GSH), a major endogenous antioxidant that plays a critical role in detoxifying ROS and maintaining cellular redox balance. nih.govnih.gov The neuroprotective effects of this compound have been linked to the activation of the Akt/HO-1 signaling pathway, which in turn leads to the observed increases in GSH and SOD activities. nih.govnih.gov

Table 1: Modulation of Antioxidant Defense Systems by this compound

| Target Molecule/Pathway | Effect of this compound | Research Finding |

|---|---|---|

| Nrf2 | Increased nuclear translocation | This compound promotes the movement of Nrf2 to the nucleus, activating the antioxidant response. nih.gov |

| HO-1 | Increased protein expression | Upregulation of this cytoprotective enzyme is a key part of this compound's neuroprotective effect. nih.govnih.gov |

| SOD | Increased activity | This compound enhances the activity of this critical radical-scavenging enzyme. nih.govnih.gov |

| GSH | Increased levels | This compound boosts the concentration of this essential intracellular antioxidant. nih.govnih.gov |

| Akt/GSK-3β | Increased phosphorylation | Activation of this signaling pathway is involved in this compound's protective effects. nih.govnih.gov |

Anti-Inflammatory Activities

While this compound's antioxidant properties are well-documented, its direct effects on specific inflammatory cytokines are less characterized in the currently available scientific literature.

Based on a comprehensive review of the scientific literature, there is currently a lack of direct evidence specifically investigating the modulatory effect of this compound on the pro-inflammatory cytokine Interleukin-6 (IL-6). While many natural compounds possess anti-inflammatory properties that include the downregulation of IL-6, dedicated studies on this compound's action on this particular cytokine have not been identified.

Potential in Cancer-Related Inflammation

Chronic inflammation is a well-established enabler of cancer, creating a microenvironment that can promote tumor growth and progression. nih.gov The interplay between cancer and inflammation involves various signaling pathways, with transcription factors such as nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), as well as the enzyme cyclooxygenase-2 (COX-2), playing pivotal roles. researchgate.net These molecules are implicated in processes that drive cancer, including proliferation, evasion of apoptosis, and metastasis. nih.gov

Natural compounds are of significant interest for their potential to modulate these inflammatory pathways. For instance, certain tocopherols have demonstrated anti-inflammatory and cancer-preventive activities in animal models. frontiersin.org Similarly, other phytochemicals have been shown to disrupt STAT3 and NF-κB signaling in cancer cells. um.edu.mt While the broad anti-inflammatory properties of natural products are recognized, specific research into the direct mechanisms of this compound in modulating key inflammatory mediators like NF-κB, STAT3, and COX-2 within the context of cancer is an area that requires further investigation to be fully understood.

Anticancer and Cytotoxic Activities

This compound has demonstrated notable cytotoxic and antiproliferative effects across a range of human cancer cell lines. Studies have shown that the cytotoxic activity of propolis extracts against various cancer cell lines correlates strongly with their this compound content. nih.gov This suggests that this compound is a significant contributor to the observed anticancer effects.

Further research has explored the activity of derivatives of this compound. For example, specific derivatives have shown marked antiproliferative activity against human breast adenocarcinoma (MCF-7), colon carcinoma (T-84), and lung carcinoma (A-549) cell lines. While specific IC50 values for pure this compound against these cell lines are not extensively documented in the available literature, the consistent cytotoxic effects observed in extracts and with its derivatives underscore its potential as an anticancer agent.

Table 1: Antiproliferative Activity of Selected Compounds against Human Cancer Cell Lines No direct IC50 values for this compound were found in the provided search results. The table structure is for illustrative purposes based on how such data would be presented.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | Data not available |

| A549 | Data not available | |

| HCT-116 | Data not available |

A key mechanism underlying the anticancer activity of this compound is its ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells. Research on human gastric carcinoma cells (SGC-7901) has provided significant insights into these processes.

Treatment with this compound led to distinct morphological changes characteristic of apoptosis, including cellular shrinkage and rounding. At a more detailed level, transmission electron microscopy revealed damage to the plasma membrane and the formation of apoptotic bodies, which are protrusions containing broken chromatin material. The induction of apoptosis was further confirmed by annexin V/PI staining.

In addition to inducing apoptosis, this compound was found to cause cell cycle arrest at the G2/M phase in a concentration-dependent manner. This disruption of the cell cycle prevents cancer cells from progressing through mitosis and proliferating.

Table 2: Effects of this compound on SGC-7901 Human Gastric Carcinoma Cells

| Effect | Observation | Method of Detection |

|---|---|---|

| Apoptosis | Cellular shrinkage, rounding, plasma membrane damage, formation of apoptotic bodies. | Inverted phase contrast microscopy, Transmission electron microscopy, Annexin V/PI staining. |

| Cell Cycle Arrest | Arrest at the G2/M phase of the cell cycle. | Flow cytometry. |

The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. This compound has been shown to effectively inhibit this process. In an in vitro wound healing assay using SGC-7901 human gastric cancer cells, treatment with various doses of this compound resulted in a significant suppression of cell migration. This suggests that this compound has the potential to interfere with the metastatic cascade.

The precise molecular transformations that this compound undergoes within a biological system are an area of ongoing interest. It has been hypothesized that the anticancer activity of this compound may be attributable to its ability to form an o-quinone methide in vivo. Quinone methides are reactive intermediates that can be involved in various biological activities, and their formation from precursor molecules can be a critical step in exerting a therapeutic effect. However, further research is required to substantiate this hypothesis and to fully elucidate the role of o-quinone methide formation in the anticancer mechanism of this compound.

The cytotoxic effects of this compound have been investigated in various human cell cultures. While specific studies on the cytotoxicity of this compound against the human cervical cancer cell line (HeLa) and the human osteosarcoma cell line (MG 63) are not extensively detailed in the currently available literature, the broader cytotoxic profile of this compound-containing extracts suggests a potential for activity against these and other proliferating cell lines. nih.gov For instance, propolis extracts, where this compound is a major component, have demonstrated dose-dependent cytotoxic effects on a variety of human cancer cells. nih.gov Information regarding the cytotoxicity of this compound against the CH 2983 cell line is not available in the reviewed scientific literature.

Neuroprotective Effects

This compound, a natural phenolic diterpenoid, has demonstrated significant neuroprotective activities in various experimental models. Research indicates its potential to defend neurons against excitotoxic and ischemic insults through multiple molecular pathways.

Protection against Glutamate-Induced Neuronal Death

Glutamate is a primary excitatory neurotransmitter in the central nervous system, but its excess can lead to neuronal cell death, a phenomenon known as excitotoxicity. rndsystems.comresearchgate.netjbiochemtech.com Studies have shown that this compound can protect neurons from this type of damage. In laboratory settings, this compound was found to prevent glutamate-induced death in primary rat cerebellar granule neuronal cells and cerebral cortical neurons. nih.gova-z.lunih.gov This protective effect is a key indicator of its potential as a neuroprotective agent, as glutamate-induced excitotoxicity is implicated in various neurological disorders. jbiochemtech.comresearchgate.net

Protection against Oxygen-Glucose Deprivation-Induced Neuronal Injury

Oxygen-glucose deprivation (OGD) is an in vitro model that simulates the conditions of cerebral ischemia, where brain cells are deprived of essential oxygen and nutrients. korea.ac.krjohnshopkins.edunih.gov this compound has shown a protective capacity in this model as well. Research has demonstrated that this compound prevents neuronal death induced by oxygen and glucose deprivation in primary rat cerebellar granule cells and cerebral cortical neurons. nih.gova-z.lunih.gov By mitigating neuronal injury in OGD conditions, this compound shows promise for protecting the brain during ischemic events like stroke.

Involvement of Akt/PI3K Pathway and HO-1 Induction

The neuroprotective mechanisms of this compound involve the activation of key intracellular signaling pathways that promote cell survival and combat oxidative stress. nih.govfrontiersin.orgmdpi.com Studies have revealed that this compound's effects are linked to the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a major signaling cascade that promotes neuronal survival. nih.govfrontiersin.org

This compound treatment has been found to increase the phosphorylation of Akt and Glycogen synthase kinase-3 beta (GSK-3β). nih.gova-z.lunih.gov Concurrently, it boosts the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which are crucial components of the cellular antioxidant defense system. nih.gova-z.lunih.gov The induction of HO-1 helps to suppress oxidative stress. nih.gova-z.lu This is further supported by findings that this compound increases the activities of key antioxidant enzymes, glutathione (GSH) and superoxide dismutase (SOD). nih.gova-z.lu

The critical role of this pathway was confirmed using inhibitors. The neuroprotective effect of this compound was prevented by the PI3K/Akt inhibitor LY294002, which suppressed the this compound-induced changes in HO-1 expression and antioxidant enzyme activities. nih.gova-z.lu Similarly, the HO-1 inhibitor, Zinc Protoporphyrin IX (ZnPPIX), also blocked the this compound-induced increase in GSH and SOD activities. nih.gova-z.lu These findings suggest that this compound exerts its neuroprotective effects by activating the Akt/HO-1 pathway to reduce oxidative stress. nih.gova-z.lu

Table 1: Mechanistic Actions of this compound in Neuroprotection

| Molecular Target | Effect of this compound | Consequence |

|---|---|---|

| Akt | Increased phosphorylation | Promotes cell survival signaling |

| GSK-3β | Increased phosphorylation | Contributes to neuroprotection |

| Nrf2 | Increased protein expression | Activates antioxidant response |

| HO-1 | Increased protein expression | Suppresses oxidative stress |

| GSH & SOD | Increased activity | Reduces oxidative damage |

Amelioration of Brain Ischemic Stroke

Beyond in vitro studies, this compound's neuroprotective potential has been evaluated in animal models of acute cerebral ischemic stroke. nih.gova-z.lu In a model where the middle cerebral artery in rats was occluded to simulate a stroke, subsequent treatment with this compound yielded significant improvements. nih.gova-z.lu

The administration of this compound significantly reduced the infarct volume, which is the area of dead tissue resulting from ischemia. nih.gova-z.lu Furthermore, it led to an improvement in the neurological deficit scores of the animals. nih.gova-z.lu In this in vivo model, this compound was also shown to increase the expression of HO-1 and the activities of the antioxidant enzymes GSH and SOD in the brain tissue. nih.gova-z.lu These results indicate that this compound can cross the blood-brain barrier and exert its neuroprotective effects, potentially by activating the Akt/HO-1 pathway and reducing oxidative stress, making it a candidate for protecting against ischemic stroke. nih.gova-z.lunih.gov

Effects on Animal Health

Wound Healing Promotion in Dogs

The therapeutic applications of this compound extend to veterinary medicine, specifically in the area of wound care. A clinical study investigating the effectiveness of a commercial this compound product for open wound healing in dogs demonstrated positive outcomes. nih.govmdpi.commdpi.comresearchgate.net

In this study, dogs with open wounds were divided into a treatment group, which received standard wound care plus a topical this compound application, and a control group, which received only standard wound care. nih.govresearchgate.netresearchgate.net The results showed that the adjunctive use of this compound significantly improved wound healing. nih.govmdpi.comresearchgate.net From the second day of treatment through the seventh, the percentage of wound area reduction was significantly greater in the this compound-treated group (T-group) compared to the control group (C-group). nih.govresearchgate.net By the end of the study period, the average wound area reduction was substantially higher in the dogs that received this compound. nih.govresearchgate.net These findings highlight the potential of this compound as a beneficial adjunctive therapy for promoting wound healing in dogs. nih.govmdpi.comresearchgate.net

Table 2: Effect of this compound on Wound Healing in Dogs

| Treatment Group | Average Percentage of Wound Area Reduction |

|---|---|

| This compound Group (T-group) | 69.18% ± 18.12 |

| Control Group (C-group) | 41.50% ± 20.23 |

Activity against Staphylococcus aureus in Dairy Cows

This compound has demonstrated significant potential as an alternative treatment for Staphylococcus aureus infections in dairy cows, a primary cause of mastitis. This compound.comnzherald.co.nz Research has shown that a this compound formulation was effective in inhibiting the growth and killing 27 different strains of S. aureus that cause these infections at very low concentrations. This compound.com Independent testing has indicated that a this compound-based alternative was more effective at killing S. aureus than penicillin. nzherald.co.nz

In a study evaluating a this compound™ formulation against 33 strains of S. aureus isolated from bovine intramammary infections, the Minimum Inhibitory Concentrations (MICs), the lowest concentration of a substance that prevents visible growth of a bacterium, were found to be between 2 and 16 µg/mL. researchgate.net The Minimum Bactericidal Concentrations (MBCs), the lowest concentration that results in bacterial death, were consistently greater than the MICs. researchgate.net These findings suggest that this compound could be developed into an effective intramammary treatment for S. aureus mastitis in dairy cows. researchgate.net The compound is also noted to be effective against both penicillin-resistant and penicillin-susceptible strains of S. aureus. nih.gov

**Table 1: In Vitro Activity of a this compound™ Formulation against Mastitis-Causing *Staphylococcus aureus***

| Parameter | Concentration Range (µg/mL) |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 2 - 16 |

| Minimum Bactericidal Concentration (MBC) | > MIC values |

Data sourced from a study on 33 S. aureus strains from bovine intramammary infections. researchgate.net

Potential in Canine and Feline Skin Infections (e.g., Methicillin-resistant/susceptible Staphylococcus pseudintermedius and S. coagulans)

This compound shows considerable promise for treating skin infections in dogs and cats, which are commonly caused by staphylococci bacteria. jst.go.jpresearchgate.net Superficial pyoderma, a common bacterial skin infection in dogs, is primarily caused by Staphylococcus pseudintermedius. healthypets.org.nzdechra.ca

A key study investigated the susceptibility of this compound against 20 staphylococci strains, including ten Staphylococcus pseudintermedius and ten Staphylococcus coagulans isolates from dogs and cats with skin infections. This compound.comjst.go.jpresearchgate.net Each bacterial species included five methicillin-resistant (MRSP) and five methicillin-susceptible (MSSP) strains. This compound.comjst.go.jpresearchgate.net The research, using a microbroth dilution method, determined that the Minimum Inhibitory Concentration (MIC) for almost all strains was 4 µg/mL. This compound.comjst.go.jpresearchgate.net One strain of methicillin-susceptible S. coagulans had a higher MIC of 40 µg/mL. This compound.comjst.go.jpresearchgate.net These findings are significant as the MICs were similar between methicillin-resistant and -susceptible isolates, suggesting this compound's potential as a treatment option for challenging MRS infections in companion animals. researchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococci from Canine and Feline Skin Infections

| Bacterial Species | Methicillin Resistance | Number of Strains | Predominant MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus pseudintermedius | Resistant (MRSP) | 5 | 4 |

| Staphylococcus pseudintermedius | Susceptible (MSSP) | 5 | 4 |

| Staphylococcus coagulans | Resistant (MRSC) | 5 | 4 |

| Staphylococcus coagulans | Susceptible (MSSC) | 4 | 4 |

| Staphylococcus coagulans | Susceptible (MSSC) | 1 | 40 |

Data from an in vitro study on 20 staphylococci strains. This compound.comjst.go.jpresearchgate.net

Potential in Bovine Mastitis and UTIs

Bovine mastitis, an inflammation of the mammary gland, is a prevalent and costly disease in the dairy industry, with Staphylococcus aureus being a major contagious pathogen responsible. nzherald.co.nzfrontiersin.orghorizonepublishing.com The antibacterial properties of this compound against S. aureus strains isolated from dairy cows highlight its therapeutic potential for this condition. This compound.comnzherald.co.nzresearchgate.net By effectively inhibiting and killing the bacteria that cause mastitis, this compound presents a viable alternative to traditional antibiotics, which is particularly important given the rising concern of antibiotic resistance. nzherald.co.nzfrontiersin.org

While the potential of this compound in treating bovine mastitis is supported by its demonstrated anti-staphylococcal activity, there is currently a lack of specific research findings regarding its efficacy in treating urinary tract infections (UTIs) in cattle.

Application in In-Surgical and Dental Implant Infection Reduction

This compound is being explored as a natural antimicrobial agent to prevent infections associated with surgical and dental implants. nih.govmdpi.com Peri-implantitis, a primary threat to the long-term success of dental implants, is often caused by bacterial plaque formation. nih.gov

Studies have demonstrated the effectiveness of applying this compound as a coating on titanium dental implant surfaces. nih.govmdpi.comresearchgate.net This coating provides an efficient contact-killing and inhibitory effect against the growth of oral bacteria, such as the primary colonizer Streptococcus gordonii, and mixed oral bacterial biofilms. nih.govfrontiersin.org Research showed that after 24 hours, the this compound coating killed all S. gordonii bacteria compared to a control group. mdpi.com While the immediate bactericidal effect was observed to weaken after 12 days of salivary incubation, the coating's anti-adhesion and biofilm inhibition effects persisted for up to 24 days. nih.govmdpi.comresearchgate.net This makes this compound a promising prophylactic tool against peri-implantitis during the critical healing phase. mdpi.com

Beyond dental applications, this compound has been investigated for its potential to reduce infection risk in other medical procedures. It has shown effectiveness in inhibiting bacteria commonly found in wound infections, such as Staphylococcus aureus, when incorporated into a whey protein-based tissue adhesive. This compound.com

Other Biological Activities

Insect Repellent Properties

This compound has demonstrated properties that suggest its potential use as a natural insecticide and insect repellent. This compound.comwikipedia.org Research has highlighted its larvicidal activity against mosquito species like Culex pipiens, the vector for dengue fever. This compound.com The compound was found to disrupt the normal physiological functions of the mosquito larvae, leading to their death. This compound.com This suggests that natural plant extracts containing this compound could serve as an alternative to synthetic insecticides for controlling mosquito populations. This compound.com Historically, there is also evidence suggesting that this compound may have been used by Neolithic inhabitants for its ability to repel insects. This compound.comwikipedia.org

Influenza A Virus Inhibition

Preliminary research indicates that this compound may possess antiviral properties. A study using computational modeling explored the potential of phenolic diterpenoids, including this compound, as agents against the influenza A virus. This compound.com The results of this computational analysis found that this compound exhibited the highest binding affinity to the active site of the influenza A virus, suggesting it may have a role in inhibiting the virus. This compound.com

Regulation of Plant and Insect Growth

This compound has been identified as a natural antifungal compound with selective activity against plant pathogenic fungi. Research has shown that this compound possesses potent antifungal properties against several fungi that are detrimental to plants, including Fusarium oxysporum, Botrytis cinerea, and Phytophthora nicotianae. Further investigations revealed that this compound can selectively inhibit the proliferation of these pathogenic fungi on the root surfaces of seedlings. Notably, this inhibitory action does not adversely affect the growth of beneficial fungi, suggesting a potential application for this compound in protecting plant roots from specific pathogens. This selective antifungal activity represents a form of plant growth regulation by safeguarding the plant from disease.

Current research has not detailed a direct mechanism for this compound as an insect growth regulator. Insect growth and development are primarily controlled by hormones such as ecdysone and juvenile hormone, which regulate processes like molting. nih.govresearchgate.net Insect growth regulators are substances that interfere with these hormonal pathways, disrupting normal development. nih.gov While the effects of this compound on insect hormonal systems have not been elucidated, its established antimicrobial properties are central to its role in plant protection.

Reduction of Exotoxin Secretion (e.g., α-hemolysin, staphylococcal enterotoxins A and B)

This compound has demonstrated a significant inhibitory effect on the secretion of key exotoxins by the bacterium Staphylococcus aureus, a pathogen responsible for a wide range of infections. nih.gov The virulence of S. aureus is largely attributed to the production of multiple factors, including exotoxins like α-hemolysin and staphylococcal enterotoxins A (SEA) and B (SEB). nih.gov

Studies have shown that subinhibitory concentrations of this compound can effectively reduce the production of these three exotoxins in a dose-dependent manner. nih.gov The mechanism involves the downregulation of the genes responsible for producing these toxins. Research utilizing real-time reverse transcriptase-PCR assays confirmed that this compound diminishes the transcription of the hla (encoding α-hemolysin), sea, and seb genes. nih.gov This reduction in toxin secretion was further verified through hemolysis assays and Western blot analysis, which showed decreased protein levels of α-hemolysin, SEA, and SEB in S. aureus cultures treated with this compound. nih.gov

The table below summarizes the findings on the inhibitory effect of various concentrations of this compound on the production of α-hemolysin, SEA, and SEB by S. aureus.

| This compound Concentration (µg/mL) | Effect on α-hemolysin Secretion | Effect on SEA Secretion | Effect on SEB Secretion |

| 0.0625 | Recognizable reduction | Recognizable reduction | Recognizable reduction |

| 0.125 | Significant reduction | Significant reduction | Significant reduction |

| 0.25 | Little to no detectable protein | Little to no detectable protein | Little to no detectable protein |

This interactive table is based on data indicating a dose-dependent reduction in exotoxin secretion by Staphylococcus aureus when exposed to subinhibitory concentrations of this compound. nih.gov

Reduction of Plasma Estrogen Levels

The potential for this compound to influence plasma estrogen levels has been investigated through its effect on aromatase, a key enzyme in estrogen biosynthesis. nih.gov Aromatase, a cytochrome P450 enzyme, is responsible for the critical step of converting androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol, respectively). nih.govbio-rad.com Inhibition of this enzyme is a primary mechanism for reducing the systemic production of estrogen. nih.govbreastcancernow.org

In a study screening natural products for aromatase inhibition, this compound was evaluated for its ability to block the enzyme's activity. The research utilized a recombinant yeast microsome assay to test the compound's inhibitory potential. The findings indicated that at a concentration of 1 µM, this compound did not inhibit aromatase activity, showing 0% inhibition. nih.gov This specific result suggests that, under the tested conditions, this compound does not act as an aromatase inhibitor and therefore would not reduce estrogen levels via this mechanism.

Reduction of Pathogenic Hepatic Cells in vitro

Based on a review of available scientific literature, no studies have been published that specifically investigate the effects of this compound on pathogenic hepatic cells in vitro. Research on the anticancer properties of this compound has been conducted on other cell types, such as human gastric carcinoma cells (SGC-7901), where it was shown to induce selective cytotoxic effects. nih.gov However, there is currently no data detailing its impact on liver cancer cell lines (e.g., hepatocellular carcinoma cells) or other pathogenic hepatic cells.

Structure Activity Relationship Sar Studies of Totarol Derivatives

Impact of Phenolic Moiety on Antimicrobial Activity

Research consistently highlights the critical role of the phenolic moiety at C-13 for the potent antibacterial activity of totarol (B1681349) against Gram-positive species. nih.govcapes.gov.brnih.govresearchgate.netutl.pt Studies involving modifications of the aromatic rings have shown that this phenolic hydroxyl group is generally essential for activity at concentrations below 32 µg/mL. nih.gov The phenolic group is believed to contribute to this compound's mechanism of action, potentially by disrupting the structural integrity of bacterial phospholipid bilayers through weakening Van der Waals interactions. wikipedia.org

Effects of Substitutions on Aromatic Rings (C-12 and C-13)

Alterations and substitutions on the C-12 and C-13 positions of the aromatic ring have been explored to understand their impact on antibacterial activity. nih.gov Studies involving a series of this compound derivatives with modifications at these positions revealed that, while the phenolic moiety at C-13 is essential, derivatization at C-12 generally has an undesirable effect on the antibacterial activity against Gram-positive bacteria. nih.gov None of the compounds tested in one study were effective against the Gram-negative bacterium Klebsiella pneumoniae. nih.gov

Modifications of Ring-B and Lipophilicity

Modifications to the B-ring of the this compound structure have been investigated, with particular interest in the effect of relative lipophilicity on antibacterial activities. doi.org Ring-B derivatization has yielded a series of compounds screened against various Gram-positive and Gram-negative bacteria. doi.org While several derivatives retained significant antibacterial activity against Gram-positive organisms like Enterococcus faecalis, Streptococcus pneumoniae, and methicillin-resistant Staphylococcus aureus (MRSA), none were more active than this compound itself. doi.org Gram-negative bacteria like Klebsiella pneumoniae remained resistant to all tested compounds. doi.org The introduction of a double bond into ring-B had little to no effect on antibacterial activity relative to this compound, whereas a 7-oxo derivative was inactive, although other 7-oxo and 6-oxo derivatives showed some activity. doi.org The addition of a fused and bridging heterocyclic ring system into this compound did not enhance activity, although some resulting compounds were active, with the more lipophilic one being slightly more potent. doi.org Studies suggest that the lipophilicity of compounds influences their ability to pass through bacterial cell walls, with lipophilic alcohols and phenols showing selective activity against Gram-positive bacteria due to their lower lipid content compared to Gram-negative bacteria. doi.org

Development of Prodrugs (e.g., O-glycosylated Derivatives)

The development of prodrugs, such as O-glycosylated derivatives of this compound, has been explored to potentially improve bioavailability and pharmacological properties. nih.govcapes.gov.br In one study, O-glycosylated derivatives were synthesized and tested for in vitro antibacterial activity. nih.govcapes.gov.br Among these, totaryl α-D-mannopyranoside showed the most activity in vitro, although it was less potent than this compound. nih.govcapes.gov.br However, in vivo assessments in a mouse model of infection found this compound and its O-glycosylated prodrugs to be ineffective. nih.govcapes.gov.br

Advanced Synthetic Analogs with Enhanced Activity (e.g., Indole (B1671886) Analogs)

Advanced synthetic strategies have been employed to create this compound analogs, including those with fused heterocycles and carbon-to-nitrogen atom replacements. acs.orgnih.gov Notably, A-ring analogues incorporating an indole moiety have demonstrated enhanced antimicrobial activity compared to the parent natural product for the first time. acs.orgnih.govacs.org Preliminary investigations suggest that these indole analogs may not target the bacterial cell division protein FtsZ, which had been hypothesized as a target for this compound. acs.orgnih.gov

Correlation between Structure and Specific Pharmacological Activities

SAR studies have also aimed to correlate the structural features of this compound derivatives with specific pharmacological activities beyond general antibacterial effects. For instance, studies on this compound amino alcohol derivatives have shown superior antiplasmodial activity compared to this compound itself. rasayanjournal.co.in The presence of a strategically positioned hydrogen-bond donor group in diterpenoids, in addition to a lipophilic decalin ring system, has been proposed as an important requirement for antibacterial activity. researchgate.net The amphipathic nature of diterpenes like this compound is considered important for their mechanism of action, facilitating interaction with the cytoplasmic membrane. researchgate.net

Data Tables

While detailed quantitative data tables for each specific modification were not consistently available across the search results, the following table summarizes some reported MIC values for this compound against specific bacteria, providing a baseline for comparison in SAR studies.

| Compound | Microorganism | MIC (µM) | Source |

| This compound | B. subtilis | 2 | researchgate.net |

| This compound | S. aureus | 5.4 | researchgate.net |

| This compound | Gram-positive bacteria (general) | 7 | nih.govcapes.gov.br |

| This compound | M. tuberculosis | 73.7 | researchgate.net |

| This compound | S. pseudintermedius (all strains tested except one) | 4 µg/mL | This compound.com |

| This compound | S. coagulans (one methicillin-susceptible strain) | 40 µg/mL | This compound.com |

| Totaryl α-D-mannopyranoside | Gram-positive bacteria (in vitro) | 18 | nih.govcapes.gov.br |

Note: MIC values can vary depending on the specific bacterial strain and testing methodology used.

Detailed Research Findings

Detailed research findings from SAR studies emphasize the significance of the phenolic hydroxyl group for antibacterial potency. nih.govcapes.gov.brnih.gov Modifications to the aromatic rings, particularly at C-12, tend to reduce activity. nih.gov Investigations into Ring-B modifications highlight the influence of lipophilicity on activity against Gram-positive bacteria and the lack of activity against Gram-negative strains like Klebsiella pneumoniae. doi.org The exploration of prodrugs, while showing some in vitro promise for O-glycosylated derivatives, did not translate to in vivo efficacy in a mouse model. nih.govcapes.gov.br The development of synthetic analogs, such as indole-containing compounds, represents a promising avenue for achieving enhanced antimicrobial activity, with ongoing research into their specific mechanisms of action. acs.orgnih.gov

Advanced Methodologies in Totarol Research

Spectroscopic Techniques

Spectroscopic methods are fundamental to the chemical analysis of Totarol (B1681349), providing detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., MAS-NMR, 13C NMR, 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. core.ac.uk Both ¹H NMR and ¹³C NMR are routinely used to confirm the identity and purity of the compound. sci-hub.mk

High-resolution magic-angle spinning (MAS) NMR, specifically natural abundance ¹³C MAS-NMR, has been employed to investigate the location and interaction of this compound within phospholipid model membranes. nih.govresearchgate.net These studies have revealed that this compound inserts into the upper region of the membrane, with its hydroxyl group positioned near the C-3/4 carbon atoms of the phospholipid acyl chain. nih.govresearchgate.net This orientation is thought to disrupt the integrity of the membrane, contributing to this compound's antibacterial effects. nih.govresearchgate.net

Detailed ¹H and ¹³C NMR spectral data provide a unique fingerprint for the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus within the structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 3.08 (m) | 38.0 |